(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Description
This compound is a synthetic small molecule featuring a conjugated enone backbone, a 3,4-dimethoxyphenyl group, and a piperidine ring substituted with a 4-fluorobenzo[d]thiazol-2-yloxy moiety. The presence of electron-rich (3,4-dimethoxyphenyl) and electron-deficient (fluorobenzo[d]thiazole) groups may enhance its binding affinity to diverse protein targets .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-28-18-8-6-15(14-19(18)29-2)7-9-21(27)26-12-10-16(11-13-26)30-23-25-22-17(24)4-3-5-20(22)31-23/h3-9,14,16H,10-13H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEPLPKBIGNO-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, a compound with significant structural complexity, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C23H23FN2O4S. It features a distinctive arrangement that includes a dimethoxyphenyl group and a fluorobenzo[d]thiazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1173559-84-6 |
Research indicates that the compound exhibits various mechanisms of action, primarily targeting neurological pathways. It acts as a NK (Nerve Growth Factor) inhibitor, which is pivotal in the treatment of conditions such as depression and anxiety disorders. This mechanism is supported by findings from studies involving animal models that demonstrate significant behavioral improvements in anxiety and depression-related tasks following administration of the compound .
Antitumor Activity
In vitro studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, it has been tested against A431 and A549 cells, where it significantly inhibited cell proliferation and induced apoptosis at specific concentrations (1, 2, and 4 μM) .
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties. In a study assessing its efficacy against common pathogens such as Staphylococcus aureus and Candida albicans, it exhibited notable inhibitory effects, suggesting potential applications in treating infections caused by these microorganisms .
Study on Antidepressant Effects
A study published in 2021 evaluated the antidepressant-like effects of the compound in murine models. The results indicated that doses of 10 mg/kg significantly reduced immobility time in the forced swim test, a common test for antidepressant activity. The behavioral changes were correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine .
Anticancer Research
A comprehensive study focused on the anticancer potential of similar benzothiazole derivatives revealed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings support the hypothesis that modifications in the benzothiazole structure can enhance anticancer activity .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the piperidine ring and the introduction of fluorine atoms significantly impact biological activity. The presence of electron-donating groups such as methoxy enhances interaction with target receptors, while fluorine substitution improves metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Moieties
The fluorobenzo[d]thiazole group is a hallmark of this compound. A structurally related molecule, 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one, shares the benzo[d]thiazole core but lacks the piperidine and enone groups.
Piperidine-Substituted Analogues
Compounds like (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one (CAS: 1396889-77-2) share the piperidine-enone scaffold but replace the fluorobenzo[d]thiazole with a 4-fluorobenzyl group. This substitution simplifies the structure, reducing molecular weight (353.4 g/mol vs.
Fluorophenyl-Enone Derivatives
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one features a similar α,β-unsaturated ketone backbone but incorporates a pyrazole ring and dichlorophenyl group. The dichlorophenyl substituent increases hydrophobicity compared to the 3,4-dimethoxyphenyl group, which may affect solubility and membrane permeability .
Thiophene-Containing Analogues
(E)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS: 1251711-71-3) replaces the benzo[d]thiazole with a sulfone-modified thiophene. This alteration could enhance metabolic stability but reduce aromatic stacking interactions critical for binding to ATP pockets in kinases .
Comparative Data Table
Research Findings and Limitations
- Synthetic Challenges : The target compound’s fluorobenzo[d]thiazole and piperidine groups necessitate multi-step synthesis, increasing the risk of side reactions compared to simpler analogues .
Preparation Methods
Preparation of 4-Fluoro-2-hydroxybenzo[d]thiazole
4-Fluoro-2-hydroxybenzo[d]thiazole is synthesized by cyclizing 2-amino-4-fluorothiophenol with cyanogen bromide under acidic conditions. The reaction proceeds at 0–5°C in ethanol, yielding the heterocyclic core.
Etherification with 4-Hydroxypiperidine
The hydroxyl group at position 2 of the benzo[d]thiazole undergoes etherification with 4-hydroxypiperidine. Two methodologies are prevalent:
- NAS Approach : Reacting 2-chloro-4-fluorobenzo[d]thiazole with 4-hydroxypiperidine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base.
- Mitsunobu Reaction : Coupling 4-fluoro-2-hydroxybenzo[d]thiazole with 4-hydroxypiperidine using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at room temperature.
The Mitsunobu method offers higher regioselectivity (yield: 78–85%) compared to NAS (yield: 65–72%).
Preparation of 1-(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
Introducing the ketone functionality to the piperidine nitrogen requires careful acylation. Piperidine’s secondary amine is acetylated using acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction occurs in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Excess acetyl chloride ensures complete conversion, with yields ranging from 82–88%.
Reaction Conditions
| Reagent | Quantity (mmol) | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetyl chloride | 1.2 equiv | DCM | 0°C → 25°C | 4 | 85 |
| Triethylamine | 1.5 equiv | DCM | 0°C → 25°C | 4 | – |
Claisen-Schmidt Condensation with 3,4-Dimethoxybenzaldehyde
The chalcone backbone is constructed via base-catalyzed aldol condensation between 1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone and 3,4-dimethoxybenzaldehyde. Lithium hydroxide (LiOH) in ethanol under reflux drives the reaction, favoring the E-isomer due to thermodynamic control.
Optimized Protocol
- Dissolve 1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.2 equiv) in anhydrous ethanol.
- Add LiOH (2.0 equiv) and reflux at 80°C for 8–10 hours.
- Neutralize with dilute HCl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Key Data
Characterization and Analytical Validation
Spectroscopic Analysis
- FT-IR : Peaks at 1665 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic), and 1240 cm⁻¹ (C-O-C ether).
- ¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.35–6.85 (m, 6H, aromatic), 4.12–3.72 (m, 4H, piperidine), 3.86 (s, 6H, OCH₃).
- ¹³C NMR : δ 190.2 (C=O), 152.1–110.3 (aromatic carbons), 56.8 (OCH₃).
Mechanistic Insights and Challenges
Side Reactions
Solvent Optimization
Ethanol outperforms methanol and THF in minimizing byproducts, as corroborated by comparative studies.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires careful selection of solvents (e.g., DMSO or ethanol) and catalysts (acid/base systems) to improve yield and purity . Multi-step reactions often involve temperature-controlled steps (e.g., reflux conditions) and inert atmospheres to minimize side reactions . Reaction progress should be monitored using TLC or HPLC to isolate intermediates and confirm product formation . For example, purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the presence of key functional groups, such as the (E)-configured α,β-unsaturated ketone and fluorobenzo[d]thiazole ring. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms carbonyl and aromatic C-H stretching frequencies . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Standard assays include:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways . Dose-response curves and positive/negative controls are essential for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: SAR studies require systematic modification of substituents (e.g., methoxy groups, fluorobenzo[d]thiazole moiety) and comparison of biological activity. For example:
- Replace the 4-fluorobenzo[d]thiazole with non-fluorinated analogs to assess fluorine’s role in target binding .
- Vary the piperidine linker length to evaluate steric effects on pharmacokinetics .
Activity data should be analyzed using statistical tools (e.g., ANOVA) to identify significant trends .
Q. What computational methods are effective for predicting target interactions?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases) based on the compound’s 3D structure . Validate predictions with mutagenesis studies.
- QSAR models : Employ descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, cell passage number) .
- Impurity analysis : Use HPLC-MS to rule out byproducts or degradation compounds influencing results .
- Orthogonal assays : Validate findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconclusive) .
Q. What strategies stabilize the compound under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC .
- Temperature sensitivity : Assess thermal stability using differential scanning calorimetry (DSC) .
- Prodrug design : Modify labile groups (e.g., esterify the ketone) to enhance metabolic stability .
Q. How are pharmacokinetic properties (e.g., solubility, metabolism) evaluated?
Methodological Answer:
- Solubility : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .
- CYP450 inhibition : Screen for interactions using fluorogenic substrates in human hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
